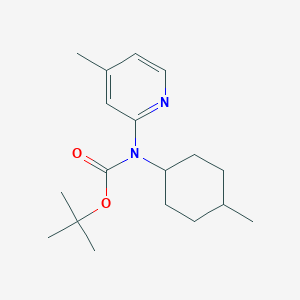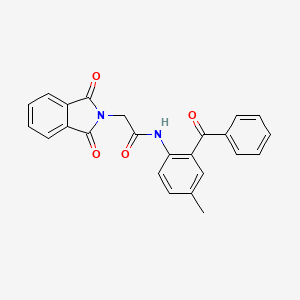![molecular formula C18H15N3O3 B2597050 4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105203-99-3](/img/structure/B2597050.png)
4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including a benzoxazinone, an oxadiazole, and a tolyl group. Benzoxazinones are a type of lactam (a cyclic amide) and are found in various bioactive compounds. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring, often used in medicinal chemistry due to their diverse biological activities. The tolyl group refers to a functional group derived from toluene and can exist in three isomeric forms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and benzoxazinone groups. Oxadiazoles can participate in various reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the oxadiazole and benzoxazinone groups could potentially influence the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Crystal Structure and Interactions
The study of similar compounds to 4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one reveals insights into crystal structure and molecular interactions. For instance, compounds with oxadiazole rings have been observed to form specific angles and planes within their crystal structures, facilitating intermolecular hydrogen bonding and further linking via weak interactions. These structural features could imply potential applications in designing materials with desired crystal properties for pharmaceuticals or advanced materials (Fun et al., 2011).
Photolysis in Alcohols
Research on 1,3,4-oxadiazoles, which share a core structural motif with the compound , has demonstrated interesting photolysis behaviors in alcohols, leading to a variety of chemical transformations. These findings suggest potential applications in synthetic chemistry, where such compounds could serve as intermediates in the creation of complex molecules (Tsuge et al., 1977).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition abilities towards metals in acidic environments. Studies suggest that these compounds can form protective layers on metal surfaces, thereby reducing corrosion rates. This property is particularly relevant for the development of new corrosion inhibitors in industrial applications (Ammal et al., 2018).
Antimicrobial Activities
Some 1,2,4-triazole derivatives, which are structurally related to the compound of interest, have shown promising antimicrobial activities. These activities suggest potential applications in the development of new antimicrobial agents, highlighting the importance of such compounds in medical chemistry (Bektaş et al., 2007).
Mesomorphic Behavior and Photoluminescence
Derivatives of 1,3,4-oxadiazoles have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. Such studies open the door for applications in the fields of liquid crystals and optoelectronic devices, where these properties are highly valued (Han et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-5-4-6-13(9-12)18-19-16(24-20-18)10-21-14-7-2-3-8-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIKIEBEXVUAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine](/img/structure/B2596967.png)
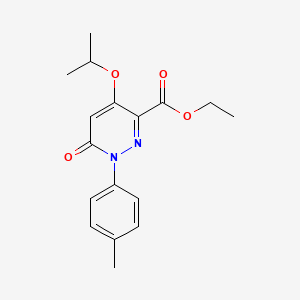
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)
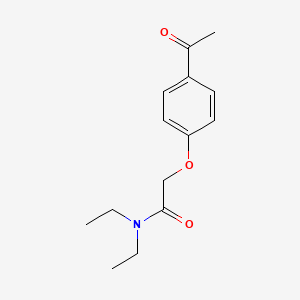
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
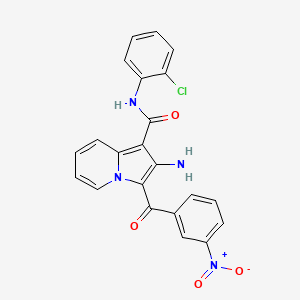
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

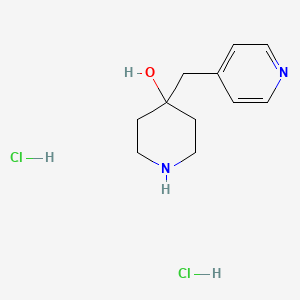
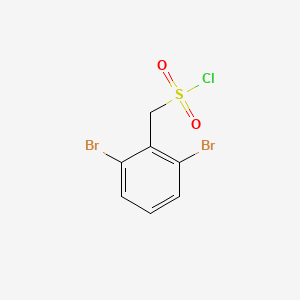
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
